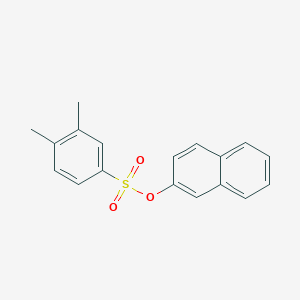![molecular formula C17H23N5O B7358195 2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7358195.png)
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404 and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
DMXAA acts by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a crucial role in the immune response. DMXAA has been found to activate the STING pathway, which leads to the production of interferon and other cytokines. This activation of the immune system leads to the destruction of cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DMXAA has also been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. Additionally, DMXAA has been found to reduce inflammation and pain by inhibiting the production of prostaglandins, which are inflammatory molecules.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMXAA has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, DMXAA has some limitations, including its low solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the study of DMXAA. One direction is to further elucidate the mechanism of action of DMXAA, particularly its activation of the STING pathway. Another direction is to study the potential use of DMXAA in combination with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, the use of DMXAA as an anti-viral agent warrants further investigation. Finally, the development of new synthesis methods for DMXAA may lead to the discovery of more potent and effective analogs.
合成法
DMXAA can be synthesized using various methods, including the reaction of 3-aminopyridine with 4-ethyl-6-hydroxypyrimidine-2-one in the presence of dimethylformamide and triethylamine. Another method involves the reaction of 3-bromo-6-(dimethylamino)pyridine with 4-ethyl-6-hydroxypyrimidine-2-one in the presence of cesium carbonate and copper iodide.
科学的研究の応用
DMXAA has been studied extensively for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit angiogenesis, thereby preventing the growth and spread of cancer cells. DMXAA has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation and pain in animal models. Additionally, DMXAA has been studied for its anti-viral properties, where it has been found to inhibit the replication of viruses such as influenza and herpes simplex virus.
特性
IUPAC Name |
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-13-9-16(23)20-17(19-13)12-5-6-15(18-10-12)22-8-7-14(11-22)21(2)3/h5-6,9-10,14H,4,7-8,11H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFGKOESBRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)N3CCC(C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)
![2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)
![1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358211.png)
![6-[(2-methyl-1,2,4-triazol-3-yl)methylamino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358222.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)